5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
CAS No.: 866019-22-9
Cat. No.: VC7897321
Molecular Formula: C12H9BrN4S
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866019-22-9 |
---|---|
Molecular Formula | C12H9BrN4S |
Molecular Weight | 321.2 g/mol |
IUPAC Name | 5-bromo-4,6-dimethyl-2-pyrimidin-2-ylsulfanylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C12H9BrN4S/c1-7-9(6-14)11(17-8(2)10(7)13)18-12-15-4-3-5-16-12/h3-5H,1-2H3 |
Standard InChI Key | RQEFAGSDZYITFD-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=C1Br)C)SC2=NC=CC=N2)C#N |
Canonical SMILES | CC1=C(C(=NC(=C1Br)C)SC2=NC=CC=N2)C#N |
Introduction
Structural and Chemical Identification
Molecular Architecture
The compound’s structure consists of a pyridine ring (nicotinonitrile) substituted at the 2-position with a pyrimidinylsulfanyl group, at the 4- and 6-positions with methyl groups, and at the 5-position with a bromine atom. The nitrile group at the 3-position introduces polarity, while the pyrimidinylsulfanyl moiety adds steric bulk and potential hydrogen-bonding capabilities. The bromine atom serves as a potential site for further functionalization via cross-coupling reactions, a common strategy in pharmaceutical synthesis .
Table 1: Key Identifiers of 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
Property | Value |
---|---|
CAS Number | 866019-22-9 |
Molecular Formula | |
Molecular Weight | 321.2 g/mol |
IUPAC Name | 5-Bromo-4,6-dimethyl-2-(pyrimidin-2-ylsulfanyl)nicotinonitrile |
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s high predicted boiling point (494.5 \pm 55.0 \, ^\circ\text{C}) suggests significant thermal stability, likely due to strong intermolecular interactions such as dipole-dipole forces and π-π stacking between aromatic rings. Its density () aligns with values typical for brominated aromatic compounds, reflecting the combined effects of bromine’s high atomic mass and the molecule’s compact structure .
Acidity and Solubility
The strongly acidic pKa () indicates that the compound exists predominantly in its deprotonated form under physiological conditions. This property may influence its solubility profile, favoring dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Experimental solubility data are unavailable, but analogous nicotinonitrile derivatives exhibit limited aqueous solubility, necessitating organic solvents for handling .
Table 2: Physicochemical Properties
Property | Value |
---|---|
Boiling Point | 494.5 \pm 55.0 \, ^\circ\text{C} |
Density | |
pKa |
Synthetic Considerations
Challenges in Synthesis
The steric hindrance posed by the 4,6-dimethyl groups may complicate bromination and thiolation steps, requiring careful optimization of reaction conditions. Additionally, the electron-withdrawing nitrile group could deactivate the pyridine ring, necessitating harsh reagents or catalysts for functionalization.
Target Class | Potential Role |
---|---|
Kinases | ATP-binding site inhibition |
Viral Proteases | Active site coordination |
GPCRs | Allosteric modulation |
Materials Science
The compound’s aromaticity and planar structure suggest utility in organic electronics, such as as a electron-transport layer in OLEDs or as a ligand in coordination polymers. Bromine’s heavy atom effect could also enhance phosphorescence in optoelectronic devices .
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